3,5-diiodo-2-methoxybenzoic acid
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Overview
Description
3,5-Diiodo-2-methoxybenzoic acid: is an organic compound with the molecular formula C8H6I2O3 and a molecular weight of 403.94 g/mol It is a derivative of benzoic acid, where two iodine atoms are substituted at the 3 and 5 positions, and a methoxy group is substituted at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-diiodo-2-methoxybenzoic acid typically involves the iodination of 2-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions . The reaction is carried out at a controlled temperature to ensure the selective iodination at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diiodo-2-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a carboxyl group, and the iodine atoms can be reduced to hydrogen atoms under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: 3,5-Diiodo-2-carboxybenzoic acid.
Reduction Products: 3,5-Dihydro-2-methoxybenzoic acid.
Scientific Research Applications
3,5-Diiodo-2-methoxybenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diiodo-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3,5-Diiodo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methoxy group.
3,5-Diiodo-4-methoxybenzoic acid: Similar structure but with the methoxy group at the 4 position.
3,5-Diiodo-2-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 3,5-Diiodo-2-methoxybenzoic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
19094-55-4 |
---|---|
Molecular Formula |
C8H6I2O3 |
Molecular Weight |
403.94 g/mol |
IUPAC Name |
3,5-diiodo-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H6I2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) |
InChI Key |
HLZOAFKJWZBDPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C(=O)O |
Origin of Product |
United States |
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